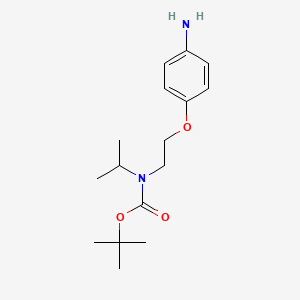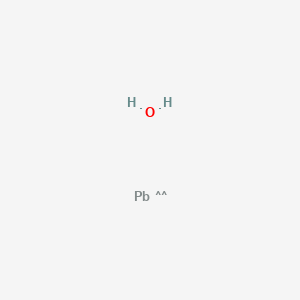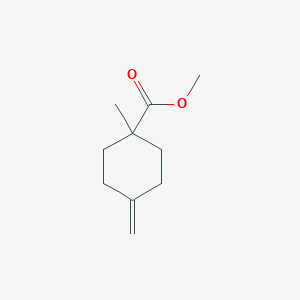
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate
概要
説明
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexane, characterized by the presence of a methylene group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-methylene-1-cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a ketone or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-methyl-4-methylene-1-cyclohexanone or 1-methyl-4-methylene-1-cyclohexanol.
Reduction: Formation of 1-methyl-4-methylene-1-cyclohexanemethanol.
Substitution: Formation of substituted cyclohexane derivatives.
科学的研究の応用
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylene group can undergo electrophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-methylene-1-cyclohexanecarboxylic acid
- Methyl 1-cyclohexene-1-carboxylate
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of both a methylene group and a carboxylate ester group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 1-methyl-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h1,4-7H2,2-3H3 |
InChIキー |
XPTIVUWZBIFLLD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=C)CC1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
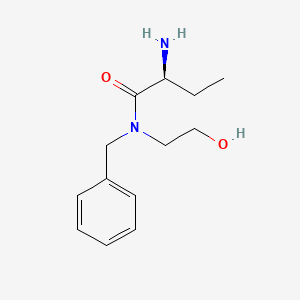

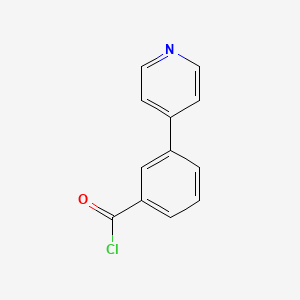
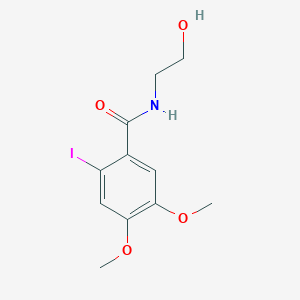
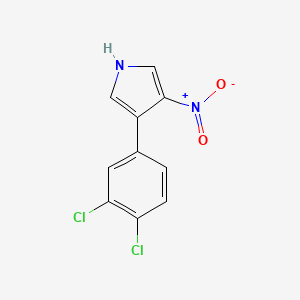
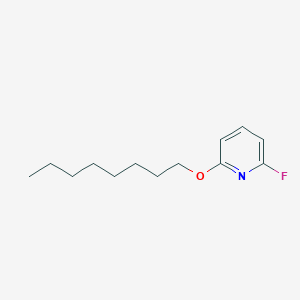


![3-(5-Fluoro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B8394658.png)
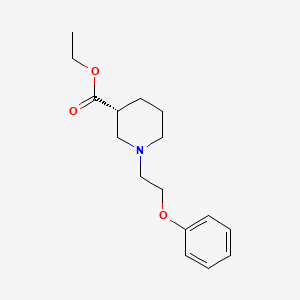
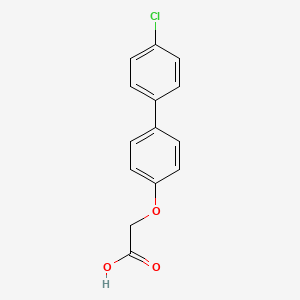
![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzaldehyde](/img/structure/B8394674.png)
